molecular formula C6H10O4S2 B166068 Dimethipin CAS No. 55290-64-7

Dimethipin

Cat. No.: B166068
CAS No.: 55290-64-7
M. Wt: 210.3 g/mol
InChI Key: PHVNLLCAQHGNKU-UHFFFAOYSA-N
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Scientific Research Applications

Dimethipin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Dimethipin is a plant growth regulator and defoliant . Its primary targets are the stomatal cells in plants . Stomata are tiny openings or pores in plant tissue that allow for gas exchange. They play a crucial role in photosynthesis and transpiration.

Mode of Action

This compound interferes with protein synthesis in the plant epidermis . It functions by stressing the plant’s stomatal system, causing it to lose water and defoliate . This stress on the stomatal system results in changes in the plant’s growth and development.

Biochemical Pathways

The earliest detectable biochemical effect of this compound is an inhibition of the incorporation of 14 C-leucine into protein . This suggests that this compound acts primarily on the processes associated with translation rather than transcription . In other words, it affects the process of protein synthesis, which is a crucial biochemical pathway in all living organisms.

Pharmacokinetics

This compound is highly soluble in water and has a low volatility . This means it can easily be absorbed and transported within the plant system. Depending on local conditions, it may persist in both soil and water systems, and it also has potential to leach to groundwater . These properties influence its bioavailability and the extent of its effects on the plant.

Result of Action

The action of this compound results in significant growth inhibition in plants . It inhibits root and shoot elongation in dark-grown plants after 24 hours and 48 hours, respectively . Furthermore, extractable activities of some enzymes associated with nitrogen metabolism and secondary metabolism are altered by this chemical .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light plays a role in the activity of this chemical . The persistence of this compound in soil and water systems, as well as its potential to leach to groundwater, can be influenced by factors such as soil type, rainfall, and temperature . These factors can affect the distribution and concentration of this compound in the environment, thereby influencing its action on plants.

Safety and Hazards

Dimethipin is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed .

Preparation Methods

The synthesis of Dimethipin involves the reaction of 2,3-dihydro-5,6-dimethyl-1,4-dithiin with hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods often utilize large-scale reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Dimethipin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for this reaction include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols and disulfides. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dithiin ring is opened and substituted with various nucleophiles.

Comparison with Similar Compounds

Dimethipin is unique compared to other defoliants due to its specific mechanism of action and chemical structure. Similar compounds include:

This compound stands out due to its specific action on the stomatal system and its unique dithiin ring structure.

Properties

IUPAC Name

5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide
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InChI

InChI=1S/C6H10O4S2/c1-5-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3
Source PubChem
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InChI Key

PHVNLLCAQHGNKU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(S(=O)(=O)CCS1(=O)=O)C
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Molecular Formula

C6H10O4S2
Record name DIMETHIPIN
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DSSTOX Substance ID

DTXSID0024052
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Molecular Weight

210.3 g/mol
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Physical Description

Dimethipin appears as colorless crystals with a mild odor. Used as a defoliant., White solid; [Merck Index] Colorless solid; [CAMEO] White crystalline solid; [MSDSonline]
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Solubility

In acetonitrile 180 g/l, methanol 10.7 g/l, toluene 8.979 g/l (all at 25 °C)., In water, 4.6 g/l at 25 °C.
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Density

1.59 g/cu cm at 23 °C
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Vapor Pressure

0.00000038 [mmHg], 3.83X10-7 mm Hg at 25 °C
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Mechanism of Action

Defoliant and desiccant. Interferes with protein synthesis in plant epidermis.
Record name DIMETHIPIN
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Color/Form

Long white needles from water., White crystalline solid /TECHNICAL GRADE/

CAS No.

55290-64-7
Record name DIMETHIPIN
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Melting Point

167 to 169 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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